n-((4-Methylmorpholin-2-yl)methyl)-3-phenylprop-2-en-1-amine
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Overview
Description
N-((4-Methylmorpholin-2-yl)methyl)-3-phenylprop-2-en-1-amine is a chemical compound with a complex structure that includes a morpholine ring, a phenyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Methylmorpholin-2-yl)methyl)-3-phenylprop-2-en-1-amine typically involves the reaction of 4-methylmorpholine with a suitable phenylprop-2-en-1-amine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-Methylmorpholin-2-yl)methyl)-3-phenylprop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or alkoxides; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with different functional groups.
Scientific Research Applications
N-((4-Methylmorpholin-2-yl)methyl)-3-phenylprop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((4-Methylmorpholin-2-yl)methyl)-3-phenylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-((4-Methylmorpholin-2-yl)methyl)cyclopentanamine
- (4-Methylmorpholin-2-yl)methanamine
Uniqueness
N-((4-Methylmorpholin-2-yl)methyl)-3-phenylprop-2-en-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H22N2O |
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Molecular Weight |
246.35 g/mol |
IUPAC Name |
(E)-N-[(4-methylmorpholin-2-yl)methyl]-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C15H22N2O/c1-17-10-11-18-15(13-17)12-16-9-5-8-14-6-3-2-4-7-14/h2-8,15-16H,9-13H2,1H3/b8-5+ |
InChI Key |
JNMSFESNXSOUHX-VMPITWQZSA-N |
Isomeric SMILES |
CN1CCOC(C1)CNC/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CN1CCOC(C1)CNCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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